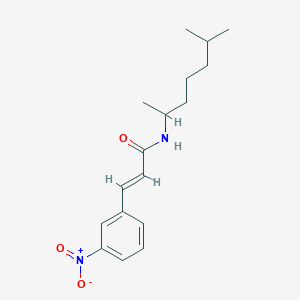
N-(1,5-dimethylhexyl)-3-(3-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,5-dimethylhexyl)-3-(3-nitrophenyl)acrylamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. It is a derivative of acrylamide and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-(1,5-dimethylhexyl)-3-(3-nitrophenyl)acrylamide involves its ability to bind to the active site of protein tyrosine phosphatases, thereby inhibiting their activity. This leads to the modulation of various cellular processes, as mentioned above.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In particular, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to modulate immune responses, suggesting that it may have potential applications in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(1,5-dimethylhexyl)-3-(3-nitrophenyl)acrylamide in lab experiments is its potency as an inhibitor of protein tyrosine phosphatases. This makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, one limitation is that it may not be suitable for use in certain experimental systems, as it may have off-target effects on other enzymes or proteins.
Future Directions
There are several future directions for research on N-(1,5-dimethylhexyl)-3-(3-nitrophenyl)acrylamide. One area of interest is its potential applications in the treatment of cancer and autoimmune diseases. Further studies are needed to determine its efficacy and safety in these contexts. Additionally, research is needed to better understand its mechanism of action and its potential off-target effects. Finally, there may be opportunities to develop more potent and selective inhibitors of protein tyrosine phosphatases based on the structure of this compound.
Synthesis Methods
There are several methods for synthesizing N-(1,5-dimethylhexyl)-3-(3-nitrophenyl)acrylamide. One of the most commonly used methods involves the reaction of 3-nitrophenylacetic acid with 1,5-dimethylhexylamine in the presence of a coupling agent such as N,N'-carbonyldiimidazole. The resulting product is then treated with acryloyl chloride to yield this compound.
Scientific Research Applications
N-(1,5-dimethylhexyl)-3-(3-nitrophenyl)acrylamide has potential applications in scientific research, particularly in the field of biochemistry. It has been shown to be a potent inhibitor of protein tyrosine phosphatases, which are enzymes that play a critical role in cellular signaling pathways. By inhibiting these enzymes, this compound can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis.
properties
IUPAC Name |
(E)-N-(6-methylheptan-2-yl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-13(2)6-4-7-14(3)18-17(20)11-10-15-8-5-9-16(12-15)19(21)22/h5,8-14H,4,6-7H2,1-3H3,(H,18,20)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWWYKDCDRVFNW-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)NC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCC(C)NC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-fluorophenoxy)ethyl]-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5326905.png)
![4-cyclobutyl-6-methyl-2-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]pyrimidine](/img/structure/B5326909.png)
![N-{[2-(diethylamino)pyridin-3-yl]methyl}quinoxalin-2-amine](/img/structure/B5326911.png)
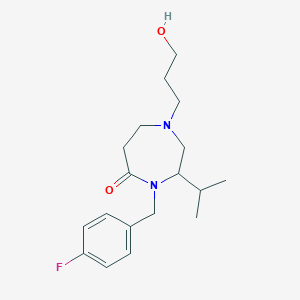
![2-(4-morpholinylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B5326917.png)
![2-(5-fluoro-2-methylphenyl)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]acetamide](/img/structure/B5326924.png)
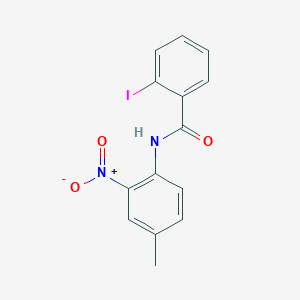
![ethyl 5-(4-bromophenyl)-2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5326939.png)
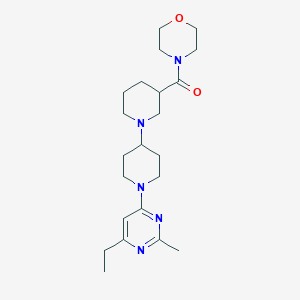
![(4aS*,8aR*)-6-[(3-fluorophenyl)sulfonyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5326948.png)
![N~1~,N~1~-diethyl-N~4~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5326958.png)
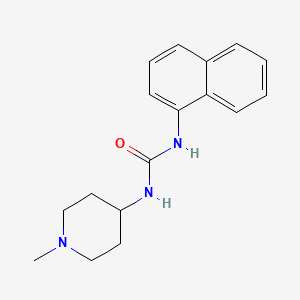

![3-methyl-4-[methyl(methylsulfonyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5326996.png)